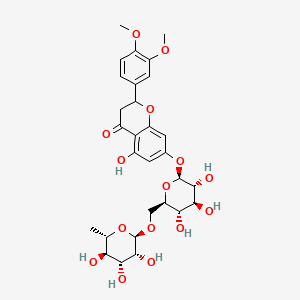
Methylhesperidin
描述
甲基橙皮苷是一种从橙皮苷中提取的黄酮类化合物,橙皮苷存在于柑橘类水果中。它以其比橙皮苷更高的溶解度而闻名,使其在各种应用中具有更高的生物利用度和有效性。 甲基橙皮苷表现出显著的抗氧化、抗炎和抗菌特性,使其具有潜在的治疗益处 .
准备方法
合成路线和反应条件: 甲基橙皮苷是通过橙皮苷的甲基化合成的。该过程涉及在碱如碳酸钾的存在下使用甲基化试剂,例如硫酸二甲酯或碘甲烷。 反应通常在回流条件下于丙酮或甲醇等有机溶剂中进行 .
工业生产方法: 甲基橙皮苷的工业生产涉及从柑橘果皮中提取橙皮苷,然后进行甲基化。提取过程包括研磨果皮、溶剂提取和纯化等步骤。 甲基化步骤使用连续流动反应器进行放大,以确保一致的质量和产量 .
化学反应分析
反应类型: 甲基橙皮苷会发生各种化学反应,包括:
氧化: 甲基橙皮苷可以氧化形成相应的醌类。
还原: 它可以还原为其苷元形式,即橙皮素。
常用试剂和条件:
氧化: 在酸性条件下使用高锰酸钾或过氧化氢等试剂。
还原: 使用钯碳催化氢化。
取代: 在碱的存在下使用硫醇或胺等亲核试剂.
主要产物:
氧化: 醌类和其他氧化衍生物。
还原: 橙皮素。
科学研究应用
甲基橙皮苷在科学研究中有着广泛的应用:
化学: 用作研究黄酮类化学和反应的模型化合物。
生物学: 研究其在调节细胞氧化应激和炎症中的作用。
医学: 由于其抗氧化和抗炎特性,正在探索其在治疗心血管疾病、糖尿病和癌症方面的潜力。
作用机制
甲基橙皮苷主要通过其抗氧化活性发挥作用。它激活核因子红系2相关因子2 (Nrf2) 途径,从而增强抗氧化酶的表达。这种激活有助于减少细胞水平的氧化应激和炎症。 此外,甲基橙皮苷调节参与细胞存活、凋亡和炎症的各种信号通路 .
类似化合物:
橙皮苷: 母体化合物,与甲基橙皮苷相比,溶解度和生物利用度较低。
橙皮素: 苷元形式,吸收更容易,但稳定性较差。
橙皮苷葡萄糖苷: 具有增强溶解度但药代动力学特性不同的衍生物.
独特性: 甲基橙皮苷以其改善的溶解度和生物利用度而脱颖而出,使其在提供治疗益处方面更加有效。 其增强的稳定性也使其成为各种工业应用的优选选择 .
相似化合物的比较
Hesperidin: The parent compound, less soluble and bioavailable compared to methylhesperidin.
Hesperetin: The aglycone form, which is more readily absorbed but less stable.
Hesperidin Glucoside: A derivative with enhanced solubility but different pharmacokinetic properties.
Uniqueness: this compound stands out due to its improved solubility and bioavailability, making it more effective in delivering its therapeutic benefits. Its enhanced stability also makes it a preferred choice in various industrial applications .
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17?,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMSHIGGVOJLBP-FZIAYWRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11013-97-1 | |
| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















